molecular formula C9H12N2O3S B2717191 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid CAS No. 788148-86-7

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B2717191
CAS No.: 788148-86-7
M. Wt: 228.27
InChI Key: OWHANKLGHRGLRA-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the morpholin-4-ylmethyl group. One common synthetic route involves the reaction of 2-aminothiazole with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s ability to interact with biological targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    4-(Piperidin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

    2-(Morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with the morpholin-4-ylmethyl group at the 2-position.

Uniqueness

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the morpholin-4-ylmethyl group and the carboxylic acid group in the 2-position of the thiazole ring provides a distinct chemical environment that can be exploited for various applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHANKLGHRGLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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